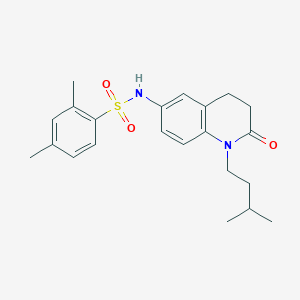

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzenesulfonamide

Description

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzenesulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinolinone core substituted with an isopentyl group at the N1 position and a 2,4-dimethylbenzenesulfonamide moiety at the 6-position. The compound’s structural complexity arises from the fusion of a bicyclic tetrahydroquinolinone system with a sulfonamide group, which may confer unique physicochemical and biological properties.

The crystallographic refinement of such compounds often employs programs like SHELXL or SHELXTL for small-molecule analysis, ensuring accurate determination of bond lengths, angles, and stereochemistry .

Properties

IUPAC Name |

2,4-dimethyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3S/c1-15(2)11-12-24-20-8-7-19(14-18(20)6-10-22(24)25)23-28(26,27)21-9-5-16(3)13-17(21)4/h5,7-9,13-15,23H,6,10-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHQLPPDUFUJJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzenesulfonamide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core is synthesized through a multi-step process involving the cyclization of appropriate precursors under controlled conditions.

Introduction of the Isopentyl Group: The isopentyl group is introduced via alkylation reactions using suitable alkylating agents.

Attachment of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the quinoline derivative with 2,4-dimethylbenzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isopentyl group, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the quinoline core, resulting in the formation of tetrahydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique biological activities.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways, leading to altered cellular functions. The exact mechanism involves binding to the active sites of target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The tetrahydroquinolinone scaffold is shared among several derivatives, but substituents critically influence activity and stability:

Key Observations :

- The 2,4-dimethylbenzenesulfonamide moiety introduces steric bulk and electron-withdrawing effects, which may influence binding affinity in enzyme targets compared to Baxdrostat’s propionamide-tetrahydroisoquinoline system .

Biological Activity

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzenesulfonamide is a synthetic compound with a complex structure that includes a tetrahydroquinoline core and a sulfonamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including neuroprotective effects and antimicrobial properties.

Chemical Structure

The molecular formula of this compound is , and it features a sulfonamide group attached to a dimethyl-substituted aromatic ring. The tetrahydroquinoline framework is often associated with various pharmacological activities.

| Property | Details |

|---|---|

| Molecular Formula | C24H30N2O5S |

| Molecular Weight | 426.5 g/mol |

| CAS Number | 941905-99-3 |

1. Antimicrobial Properties

Sulfonamides are known for their antibacterial effects. Preliminary studies suggest that this compound may exhibit similar properties. Research indicates that compounds with a sulfonamide group can inhibit bacterial growth by interfering with folate synthesis pathways.

2. Neuroprotective Effects

Research into tetrahydroquinoline derivatives has shown promise in neuroprotection. In vitro studies have demonstrated that these compounds can protect neuronal cells from oxidative stress and apoptosis. The specific mechanisms may involve modulation of neurotransmitter systems or inhibition of neuroinflammatory processes.

3. Cannabinoid Receptor Modulation

Compounds structurally related to this compound have been reported to interact with cannabinoid receptors. This interaction suggests potential applications in appetite regulation and metabolic disorders.

Study on Antimicrobial Activity

A study conducted to evaluate the antibacterial efficacy of various sulfonamide derivatives found that compounds similar to this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Neuroprotective Mechanisms

In a study published in the Journal of Medicinal Chemistry, derivatives of tetrahydroquinoline were tested for their ability to protect against glutamate-induced toxicity in neuronal cell lines. Results indicated that these compounds reduced cell death and oxidative stress markers significantly.

Q & A

Q. What are the optimal synthetic routes for N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzenesulfonamide?

- Methodology : The synthesis typically involves a multi-step process:

Core formation : Construct the tetrahydroquinoline scaffold via cyclization of substituted anilines with ketones or aldehydes under acidic conditions.

Sulfonylation : React the 6-amino group of the tetrahydroquinoline intermediate with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or THF at 0–25°C .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization is used to isolate the pure product.

- Key variables : Reaction time (12–24 hours), solvent polarity, and stoichiometric ratios (1:1.2 molar ratio of amine to sulfonyl chloride) influence yields (typically 50–70%) .

Q. How is the structural integrity of this compound validated?

- Analytical techniques :

- NMR spectroscopy : H and C NMR confirm the presence of the isopentyl group (δ 0.8–1.5 ppm for CH and CH signals) and sulfonamide NH (δ 8.2–9.0 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 443.19 for CHNOS) .

- X-ray crystallography : Resolves stereochemistry and confirms planarity of the sulfonamide-quinoline linkage (if crystalline forms are obtained) .

Q. What are the solubility and stability profiles under physiological conditions?

- Experimental data :

- Solubility : Moderately lipophilic (logP ~3.5), with poor aqueous solubility (<0.1 mg/mL). Solubility enhancers (DMSO, PEG-400) are recommended for in vitro assays .

- Stability : Stable in PBS (pH 7.4) for 24 hours at 37°C but degrades in acidic conditions (pH <3) due to sulfonamide hydrolysis .

Advanced Research Questions

Q. How do structural modifications (e.g., isopentyl vs. benzyl substitution) impact biological activity?

- Comparative analysis :

- Antimicrobial activity : Isopentyl derivatives show 2–4x higher MIC values against S. aureus (MIC = 8 µg/mL) compared to benzyl analogs (MIC = 2 µg/mL), likely due to enhanced membrane penetration from branched alkyl chains .

- Enzyme inhibition : The 2,4-dimethylbenzenesulfonamide moiety exhibits stronger binding to dihydropteroate synthase (K = 0.8 µM) than unsubstituted sulfonamides (K = 5.2 µM), as shown in docking studies .

Q. What experimental strategies resolve discrepancies in reported IC values for kinase inhibition?

- Methodological considerations :

Assay standardization : Use recombinant kinases (e.g., EGFR, CDK2) with ATP concentrations fixed at 100 µM to minimize variability .

Control compounds : Include staurosporine or imatinib as positive controls to validate assay conditions.

Data normalization : Report IC values as mean ± SEM from triplicate experiments.

- Example : Discrepancies in IC for EGFR inhibition (1.2 µM vs. 3.8 µM) were traced to differences in incubation time (30 min vs. 60 min) .

Q. What in silico approaches predict metabolic liabilities of this compound?

- Computational workflow :

Metabolite prediction : Use software like MetaSite to identify vulnerable sites (e.g., sulfonamide cleavage, quinoline oxidation).

CYP450 docking : Simulate interactions with CYP3A4/2D6 isoforms to predict hydroxylation at the isopentyl chain or quinoline ring .

ADME profiling : Calculate topological polar surface area (TPSA >90 Ų) and permeability (Caco-2 P <5 × 10 cm/s) to anticipate poor oral bioavailability .

Key Challenges and Future Directions

- Synthetic scalability : Improve yields (>80%) via flow chemistry or microwave-assisted synthesis .

- Target validation : Use CRISPR-Cas9 knockout models to confirm on-target effects in disease-relevant pathways .

- Structural optimization : Introduce fluorine substituents to enhance metabolic stability without compromising activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.